molecular formula C11H15ClN2O B8607716 4-Chloro-2-(morpholin-4-ylmethyl)aniline

4-Chloro-2-(morpholin-4-ylmethyl)aniline

Cat. No.: B8607716
M. Wt: 226.70 g/mol
InChI Key: QDTMYTWLXZZDKU-UHFFFAOYSA-N
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Description

4-Chloro-2-(morpholin-4-ylmethyl)aniline is a substituted aniline derivative featuring a morpholine ring attached via a methylene group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers electron-donating properties and enhances solubility in polar solvents.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-2-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C11H15ClN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2

InChI Key

QDTMYTWLXZZDKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The table below compares 4-Chloro-2-(morpholin-4-ylmethyl)aniline with structurally related aniline derivatives, highlighting key differences in substituents, molecular weight, and properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Morpholinylmethyl, Cl ~240.7 (estimated) Enhanced solubility in polar solvents; potential pharmacophore Inferred
4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine) Methyl, Cl 155.6 Carcinogenic; used in dye synthesis
4-Chloro-2-(trifluoromethyl)aniline Trifluoromethyl, Cl 195.6 Electron-withdrawing substituent; metabolite in pesticide degradation
4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline 1,2,4-Oxadiazole, Cl 237.7 Heterocyclic scaffold for drug discovery
N-(5-Chloro-2-methoxybenzyl)-4-(4-morpholinyl)aniline Morpholinyl, Methoxybenzyl, Cl 373.9 Dual substituents for solubility and bioactivity
4-Chloro-2-(phenylethynyl)aniline Phenylethynyl, Cl 227.7 Rigid structure for optoelectronic applications
Key Observations:
  • Electronic Effects: The morpholinylmethyl group in the target compound acts as an electron donor, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) in 4-Chloro-2-(trifluoromethyl)aniline. This difference influences reactivity in electrophilic aromatic substitution and acid-base behavior .
  • Solubility: Morpholine-containing derivatives (e.g., target compound, N-(5-Chloro-2-methoxybenzyl)-4-morpholinylaniline) exhibit improved solubility in polar solvents compared to non-polar substituents like methyl or trifluoromethyl .
  • Biological Relevance: The morpholine ring is a common pharmacophore in antiviral and anticancer agents.

Spectroscopic and Crystallographic Data

  • NMR Profiles : and provide ¹H/¹³C NMR data for analogs like 4-Chloro-2-(3,3-dimethylbut-1-yn-1-yl)aniline, showing characteristic aromatic and substituent signals. The target compound would display distinct shifts for the morpholine protons (δ ~2.5–3.5 ppm) and methylene bridge .
  • Crystallography : Studies on N-(5-chlorosalicylidene)aniline () highlight planar aromatic systems and hydrogen-bonding motifs, which may differ in the target compound due to the bulky morpholine group .

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